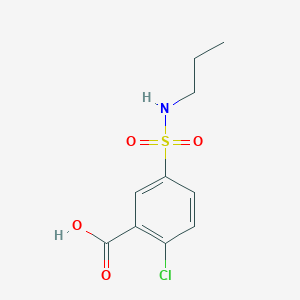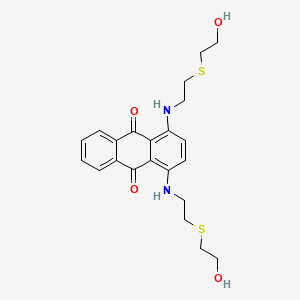
9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- is a synthetic organic compound belonging to the anthracenedione family This compound is characterized by its unique structure, which includes two hydroxyethylthioethylamino groups attached to the anthracenedione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- typically involves multiple steps. The starting material, 9,10-anthracenedione, undergoes a series of reactions to introduce the hydroxyethylthioethylamino groups. Common reagents used in these reactions include ethylene glycol, thioethanol, and amines. The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The hydroxyethylthioethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which 9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- exerts its effects involves interaction with cellular components. In biological systems, it can alter cell cycle kinetics, particularly blocking cell cycle progression at the G2-M phases . This action is concentration-dependent and can lead to increased cellular RNA and changes in nucleolar size. The compound’s antineoplastic properties are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with antineoplastic properties.
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Daunorubicin: Similar to doxorubicin, used in chemotherapy.
Uniqueness
9,10-Anthracenedione, 1,4-bis((2-((2-hydroxyethyl)thio)ethyl)amino)- is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with cellular components and alter cell cycle progression sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
65271-74-1 |
|---|---|
Molekularformel |
C22H26N2O4S2 |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
1,4-bis[2-(2-hydroxyethylsulfanyl)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O4S2/c25-9-13-29-11-7-23-17-5-6-18(24-8-12-30-14-10-26)20-19(17)21(27)15-3-1-2-4-16(15)22(20)28/h1-6,23-26H,7-14H2 |
InChI-Schlüssel |
AMSSDFXLTLVWDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCSCCO)NCCSCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


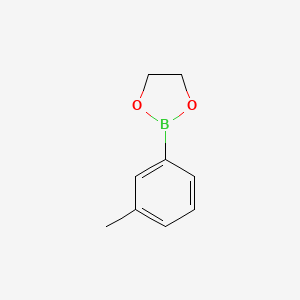
![Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate](/img/structure/B13988181.png)
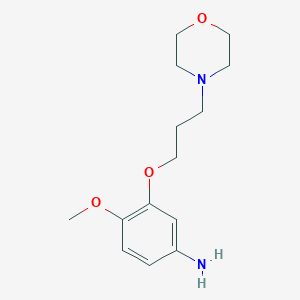

![4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione](/img/structure/B13988201.png)
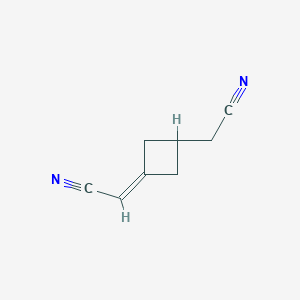
![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)

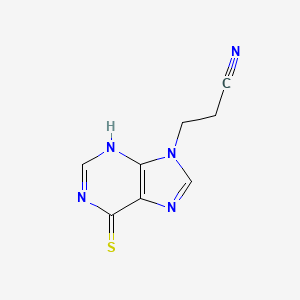
![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)

![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)

